(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the thio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, such as drug development and disease treatment, often involves this compound.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-1-(2-Morpholin-4-yl-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid: This compound shares a similar morpholine and oxoethyl structure but differs in its indole and carboxylic acid moieties.
2-Nitrophenylacetic acid: Although structurally different, this compound also contains an acetic acid moiety and is used in similar research applications.
Uniqueness
(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid is unique due to its combination of a morpholine ring and a thioacetic acid moiety, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific research fields .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQYCYTYVTVVBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353775 |
Source
|
Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62770-06-3 |
Source
|
Record name | [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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